

A Technical Deep Dive into the Allosteric Activation of Glucokinase by Globalagliatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Globalagliatin

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Introduction

Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β -cells and a crucial facilitator of glucose uptake and glycogen synthesis in the liver. Its unique kinetic properties, including a sigmoidal response to glucose, make it a prime target for therapeutic intervention in type 2 diabetes (T2D). **Globalagliatin** (formerly LY2608204/SY-004) is a potent, orally active allosteric activator of glucokinase that has been investigated for its potential to improve glycemic control in individuals with T2D. This technical guide provides a comprehensive overview of the allosteric activation of glucokinase by **Globalagliatin**, detailing its mechanism of action, kinetic effects, and the experimental protocols used for its characterization.

Mechanism of Allosteric Activation

Glucokinase activators (GKAs) like **Globalagliatin** function by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding (active) site. This binding event induces a conformational change in the enzyme, enhancing its catalytic activity. This allosteric activation is non-essential, meaning the enzyme can still function without the activator, but the activator significantly potentiates its response to glucose.

The binding of **Globalagliatin** to the allosteric site is thought to stabilize a more active conformation of glucokinase, which has a higher affinity for glucose. This leads to a leftward

shift in the glucose-response curve, meaning the enzyme is more active at lower glucose concentrations. This enhanced activity at physiological and supraphysiological glucose levels is the basis for the glucose-lowering effects of **Globalagliatin**.

Caption: Signaling pathway of **Globalagliatin**-mediated insulin secretion in pancreatic β -cells.

Quantitative Analysis of Glucokinase Activation by Globalagliatin

The potency and efficacy of **Globalagliatin** as a glucokinase activator have been characterized through in vitro enzymatic assays.

Parameter	Value	Description
EC50	42 nM[1][2]	The half-maximal effective concentration of Globalagliatin required to activate glucokinase.
Cellular EC50	579 nM[1]	The half-maximal effective concentration for stimulating glucose metabolism in rat insulinoma INS1-E cells.

Note: Specific data on the effect of **Globalagliatin** on V_{max} , K_m , $S_{0.5}$, and the Hill coefficient of glucokinase are not publicly available in the reviewed literature. The general effect of full glucokinase activators is to increase V_{max} and decrease $S_{0.5}$ (and K_m) for glucose.

Pharmacokinetics of Globalagliatin

Clinical studies have provided valuable insights into the pharmacokinetic profile of **Globalagliatin** in humans.

Single Ascending Dose Study in Healthy Chinese Adults[3]

Dose	Cmax (ng/mL)	Tmax (h)	t1/2 (h)
20 mg	-	~2-5	37.6 - 49.9
40 mg	-	~2-5	37.6 - 49.9
80 mg	-	~2-5	37.6 - 49.9
120 mg	-	~2-5	37.6 - 49.9

28-Day Ascending Dose Study in Chinese Patients with T2D[4]

Dose Stage	Dose Range	Mean Cmax (ng/mL)	Mean AUC0-24 (ng·h/mL)
Stage I (Low-dose)	20-120 mg	7.76 to 138.13	106.13 to 2461.95
Stage II (High-dose)	80-320 mg	29.36 to 471.50	369.71 to 9218.38

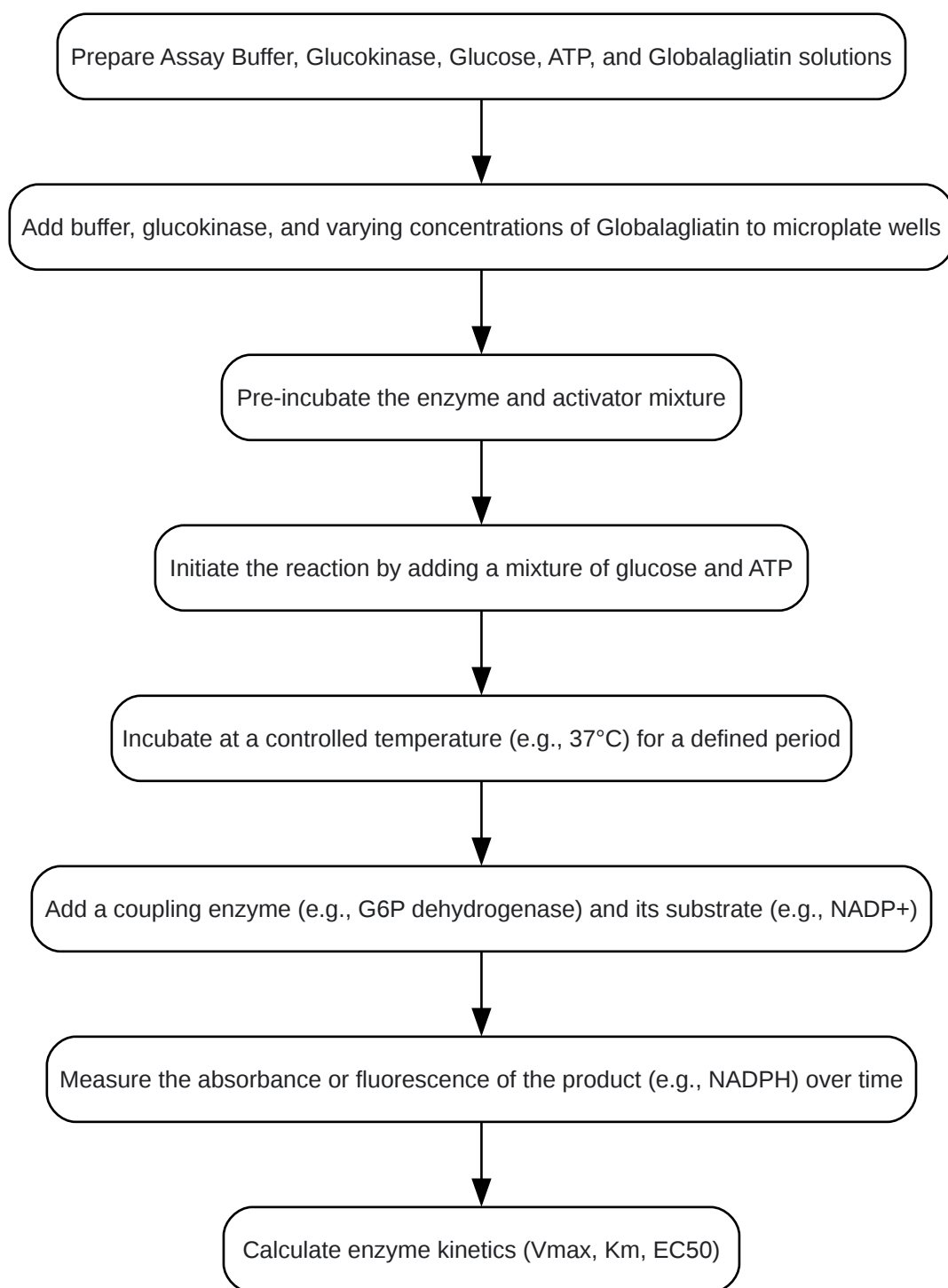
Effect of a High-Fat Meal on Pharmacokinetics (80 mg dose)

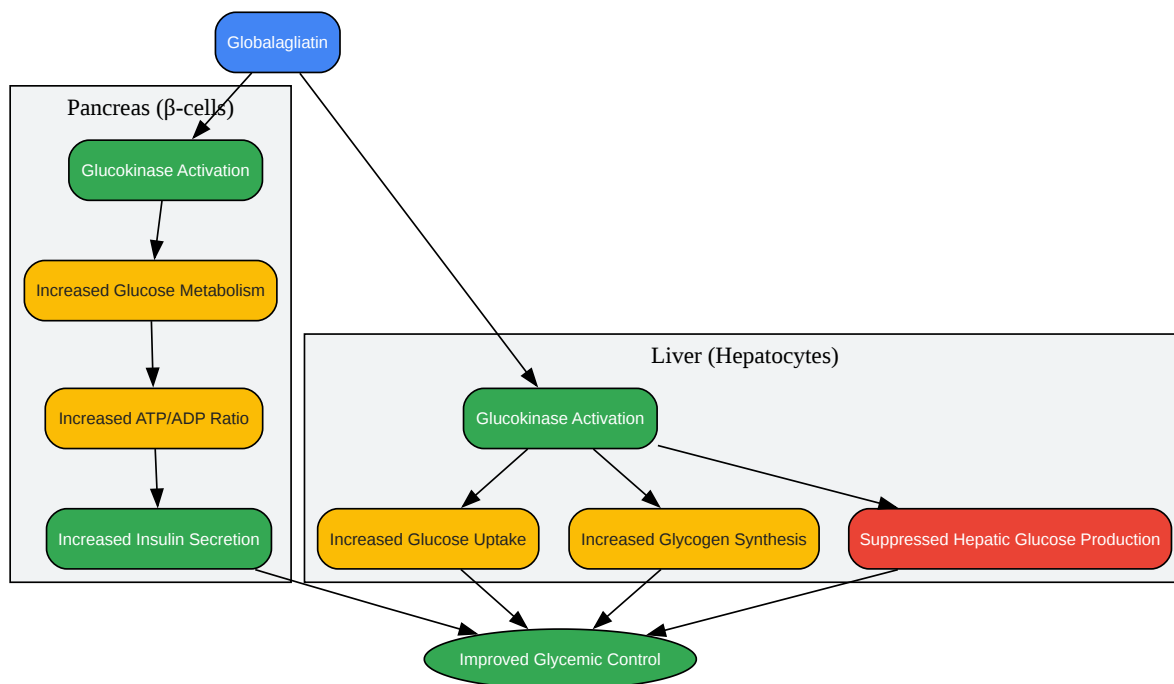
Condition	Cmax (ng/mL)	AUCt (h·ng/mL)	AUC ∞ (h·ng/mL)
Fasting	22.35 \pm 7.02	725.74 \pm 303.04	774.07 \pm 343.89
High-Fat Meal	28.95 \pm 12.60	964.84 \pm 333.99	1031.28 \pm 392.80

Experimental Protocols

In Vitro Glucokinase Activity Assay (General Protocol)

This protocol describes a general method for determining the activity of glucokinase in the presence of an activator like **Globalagliatin**. The assay is typically performed in a 96-well plate format and measures the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral Globalagliatin, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Deep Dive into the Allosteric Activation of Glucokinase by Globalagliatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608716#allosteric-activation-of-glucokinase-by-globalagliatin]

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